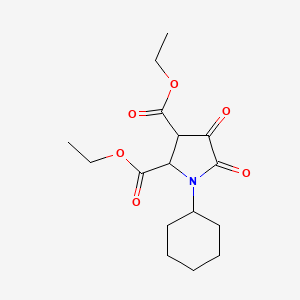
2,3-Pyrrolidinedicarboxylicacid, 1-cyclohexyl-4,5-dioxo-, 2,3-diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Pyrrolidinedicarboxylicacid, 1-cyclohexyl-4,5-dioxo-, 2,3-diethyl ester: is a chemical compound with the molecular formula C14H21NO6. It is a derivative of pyrrolidine, a five-membered lactam ring, and is characterized by the presence of two ester groups at positions 4 and 5, a cyclohexyl group at position 1, and two keto groups at positions 2 and 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Pyrrolidinedicarboxylicacid, 1-cyclohexyl-4,5-dioxo-, 2,3-diethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with diethyl oxalate to form an intermediate, which then undergoes cyclization to yield the target compound. The reaction conditions often require the use of a base, such as sodium ethoxide, and the reaction is typically carried out in an organic solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Pyrrolidinedicarboxylicacid, 1-cyclohexyl-4,5-dioxo-, 2,3-diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed:
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used and can include various esters, amides, or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 2,3-Pyrrolidinedicarboxylicacid, 1-cyclohexyl-4,5-dioxo-, 2,3-diethyl ester serves as a versatile intermediate for the preparation of more complex molecules.
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug development. It has been studied for its potential as an enzyme inhibitor and its ability to interact with biological targets. Research is ongoing to explore its efficacy in treating various diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and material science .
Wirkmechanismus
The mechanism by which 2,3-Pyrrolidinedicarboxylicacid, 1-cyclohexyl-4,5-dioxo-, 2,3-diethyl ester exerts its effects involves its interaction with specific molecular targets. The compound’s keto groups and ester functionalities allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4,5-Dicarbethoxy-2,3-dioxopyrrolidine: Lacks the cyclohexyl group, which may affect its reactivity and biological activity.
1-Cyclohexyl-2,3-dioxopyrrolidine: Lacks the ester groups, which may influence its solubility and chemical properties.
Uniqueness: 2,3-Pyrrolidinedicarboxylicacid, 1-cyclohexyl-4,5-dioxo-, 2,3-diethyl ester is unique due to the combination of its ester groups, keto groups, and cyclohexyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
7399-17-9 |
|---|---|
Molekularformel |
C16H23NO6 |
Molekulargewicht |
325.36 g/mol |
IUPAC-Name |
diethyl 1-cyclohexyl-4,5-dioxopyrrolidine-2,3-dicarboxylate |
InChI |
InChI=1S/C16H23NO6/c1-3-22-15(20)11-12(16(21)23-4-2)17(14(19)13(11)18)10-8-6-5-7-9-10/h10-12H,3-9H2,1-2H3 |
InChI-Schlüssel |
PCMLOOHWYZXIEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C(N(C(=O)C1=O)C2CCCCC2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















